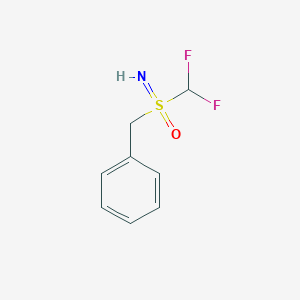

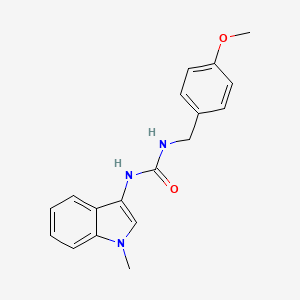

![molecular formula C17H23N3OS B2863245 3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone CAS No. 692747-81-2](/img/structure/B2863245.png)

3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base . This results in the formation of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Chemical Reactions Analysis

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a precursor to the compound , is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of related chemical structures has led to the development of various synthetic methodologies and the exploration of their potential applications. For example, the study of bis(imino)pyridine iron catalyzed olefin hydrogenation explores the functional group tolerance and substrate scope, providing insights into the hydrogenation of olefins with different functional groups including ethers and ketones (Trovitch, Lobkovsky, Bill, & Chirik, 2008). Similarly, novel routes to N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines indicate a method for producing 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine through ring opening and cyclization reactions (Chudinov, Gashev, Firgang, & Semenov, 2007).

Catalytic Activity and Material Science

The exploration of new materials and catalysts is a significant area of application for compounds with complex heterocyclic structures. The synthesis and properties of poly(aryl ether ketone)s with 2,6-diphenylpyridyl moieties and 4-trifluoromethylphenyl side groups have been investigated, revealing their potential in creating materials with high thermal stability, low dielectric constants, and good mechanical properties (Li, Liu, Cheng, Jiang, & Sheng, 2014). This research opens avenues for the development of advanced polymers for electronic and aerospace applications.

Pharmaceutical Research and Bioactive Compounds

Although direct studies on 3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone were not found, related compounds have been explored for their bioactive potential. Synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine highlight the process of creating compounds with significant antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Such studies underscore the potential of heterocyclic compounds in the development of new pharmaceuticals.

Advanced Optical Materials

The growth, optical, thermal, and dielectric aspects of dimethyl amino pyridinium 4-nitrophenolate 4-nitrophenol (DMAPNP) crystals have been studied for their non-linear optical applications. These crystals exhibit high optical transparency and efficiency, along with a significant second harmonic generation capability, suggesting their suitability for use in optical devices (Srinivasan, Kanagasekaran, Vijayan, Bhagavannarayana, Gopalakrishnan, & Ramasamy, 2007). This research contributes to the development of materials for laser technology and photonics.

Propriétés

IUPAC Name |

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-4-12-7-5-6-8-20(12)17(21)15-14(18)13-10(2)9-11(3)19-16(13)22-15/h9,12H,4-8,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQWRESZTRQFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetyl]amino}acetic acid](/img/structure/B2863166.png)

![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2863177.png)

![N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide](/img/structure/B2863182.png)